3-hydroxy-6-(hydroxymethyl)-2-(morpholinomethyl)-4H-pyran-4-one
Overview
Description
3-hydroxy-6-(hydroxymethyl)-2-(morpholinomethyl)-4H-pyran-4-one is a useful research compound. Its molecular formula is C11H15NO5 and its molecular weight is 241.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94254. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Derivative Preparation
4-Morpholinomethyl-2H-pyran-3(6H)-ones, related to the chemical structure , have been synthesized directly from 6-methoxy-2H-pyran-3(6H)-one and its epoxide through treatment with morpholine and aqueous formalin in methanol. This synthesis is significant for developing derivatives of pyran compounds with potential applications in various chemical industries (Torii, Tanaka, & Takao, 1977).
Chelating Compounds Synthesis
3-Hydroxy-4H-pyran-4-one type chelators, including derivatives similar to the compound in focus, have been synthesized using naturally occurring cholic acid and optically active N-(1-phenylethyl)succinamic acid. This synthesis involves coupling the 3-hydroxy-4H-pyran-4-one unit through a solid/liquid phase-transfer procedure, indicating the importance of these compounds in developing new chelating agents (Mischie et al., 2002).
Luminescent Behavior in Films
Studies on 4-(dicyanomethylene)-2-methyl-6-(p-dimethylaminostyryl)-4H-pyran (DCM) containing films, which bear resemblance to the compound , demonstrate important insights into morphologic and luminescent behaviors. This research is crucial for understanding the aggregation and permeation of such molecules in organic light-emitting devices, offering insights into the material science and electronics industries (Zhong et al., 2002).
Catalytic Applications
The compound and its derivatives have been used in various catalytic processes, including asymmetric annulations of β'-acetoxy allenoates, revealing their significance in synthetic chemistry. This underlines the utility of these compounds in facilitating complex chemical reactions with high precision and enantioselectivity (Ni & Tong, 2016).
Corrosion Inhibition
Pyran derivatives, closely related to the chemical , have been synthesized and characterized for their ability to inhibit corrosion of mild steel in acidic environments. This application is particularly relevant in industrial processes where corrosion resistance is crucial (Saranya et al., 2020).
Nanotechnology and Green Chemistry
New derivatives of the compound have been synthesized using nano-silica sulfuric acid, showcasing the integration of nanotechnology in green chemistry. This synthesis method highlights the importance of eco-friendly approaches in chemical synthesis (Dehghanpoor, Sadeghi, & Mosslemin, 2019).
Biomedical Applications
Research on compounds structurally similar to 3-hydroxy-6-(hydroxymethyl)-2-(morpholinomethyl)-4H-pyran-4-one demonstrates promising potential in biomedical applications. For instance, compounds synthesized from kojic acid, which shares a structural motif with the chemical , show various biological activities and could be potential candidates for drug development (Ryzhkova, Ryzhkov, & Elinson, 2020).
Polymer Science
In polymer science, aminomethylated derivatives of alkenylphenols, including structures resembling the compound , have been studied as comonomers in free-radical copolymerization with styrene. This research provides valuable insights into the creation of novel polymers with unique properties (Magerramov et al., 2012).
Mechanism of Action
Target of Action
It is known that similar compounds have been found to targetcytochrome P450 enzymes involved in diterpene biosynthesis .
Mode of Action
It is suggested that similar compounds can inhibit the biosynthesis of sphingolipids in herbivores through postingestive backbone hydroxylation products .
Biochemical Pathways
The compound is likely involved in the sphingolipid biosynthesis pathway . By inhibiting this pathway, it can cause severe autotoxicity symptoms that result from the inhibition of sphingolipid biosynthesis by noncontrolled hydroxylated diterpene derivatives .
Result of Action
The result of the compound’s action is likely the inhibition of sphingolipid biosynthesis in herbivores, leading to autotoxicity . This suggests that the compound could potentially be used as a defense mechanism by plants against herbivores.
Properties
IUPAC Name |
3-hydroxy-6-(hydroxymethyl)-2-(morpholin-4-ylmethyl)pyran-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c13-7-8-5-9(14)11(15)10(17-8)6-12-1-3-16-4-2-12/h5,13,15H,1-4,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUHCZJJUXLBRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C(=O)C=C(O2)CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40294103 | |
Record name | 3-hydroxy-6-(hydroxymethyl)-2-(morpholinomethyl)-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40294103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1429-25-0 | |
Record name | NSC94254 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94254 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-hydroxy-6-(hydroxymethyl)-2-(morpholinomethyl)-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40294103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(MORPHOLINOMETHYL)-KOJIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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